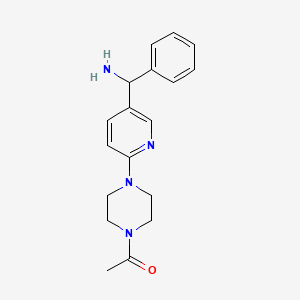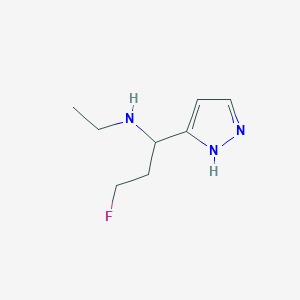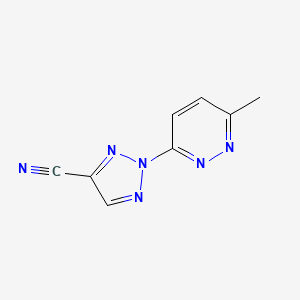
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a pyridazine ring fused with a triazole ring
准备方法
The synthesis of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate nitrile to yield the desired triazole derivative . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
化学反应分析
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.
Medicine: Research indicates potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It can be used in the development of agrochemicals and other industrially relevant materials.
作用机制
The mechanism of action of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis, leading to the observed biological effects .
相似化合物的比较
Similar compounds to 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile include other pyridazine and triazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-methyl:
属性
分子式 |
C8H6N6 |
|---|---|
分子量 |
186.17 g/mol |
IUPAC 名称 |
2-(6-methylpyridazin-3-yl)triazole-4-carbonitrile |
InChI |
InChI=1S/C8H6N6/c1-6-2-3-8(12-11-6)14-10-5-7(4-9)13-14/h2-3,5H,1H3 |
InChI 键 |
NBJMCISLSHSICF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(C=C1)N2N=CC(=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


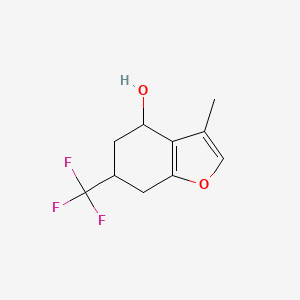
![3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793430.png)
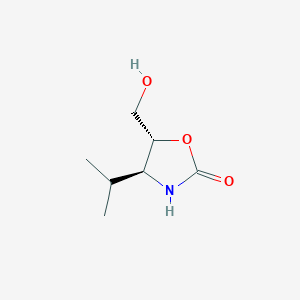

![3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11793445.png)
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793451.png)

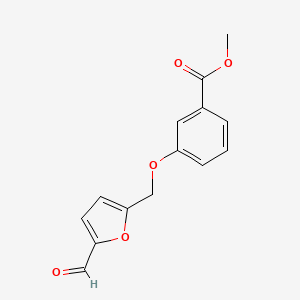

![9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B11793464.png)

